Cas no 1421933-39-2 (Bromoacetamido-PEG3-Boc-amine)
Bromoacetamido-PEG3-Boc-amine Chemical and Physical Properties
Names and Identifiers
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- Bromoacetamido-PEG3-Boc-amine
- Bromoacetamido-PEG3-NH-Boc
- tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- Bromoacetamido-PEG3 -Boc-amine
- tert-butyl N-[2-(2-{2-[2-(2-bromoacetamido)ethoxy]ethoxy}ethoxy)ethyl]carbamate
- DTXSID901129321
- BP-21535
- CS-0114846
- BS-44535
- MFCD23378554
- tert-butyl (1-bromo-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamate
- 1421933-39-2
- HY-141200
- C70720
- AKOS040741481
- 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester
- DA-71749
-
- MDL: MFCD23378554
- Inchi: 1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20)
- InChI Key: LJDJJTQGFJMIKR-UHFFFAOYSA-N
- SMILES: BrCC(NCCOCCOCCOCCNC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 412.12090 g/mol
- Monoisotopic Mass: 412.12090 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 15
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 95.1
- Molecular Weight: 413.30
Bromoacetamido-PEG3-Boc-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Bromoacetamido-PEG3-Boc-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21535-500mg |
Bromoacetamido-PEG3-Boc-amine |
1421933-39-2 | 98% | 500mg |
9690CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21535-250mg |
Bromoacetamido-PEG3-Boc-amine |
1421933-39-2 | 98% | 250mg |
6127CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP-1034-100mg |
Bromoacetamido-PEG3-Boc-amine |
1421933-39-2 | 100mg |
1781CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP-1034-1g |
Bromoacetamido-PEG3-Boc-amine |
1421933-39-2 | 1g |
7837CNY | 2021-05-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02729-5g |
BROMOACETAMIDO-PEG3-BOC-AMINE |
1421933-39-2 | 95% | 5g |
$1402 | 2023-09-07 | |
| TRC | B681663-5mg |
Bromoacetamido-PEG3-Boc-amine |
1421933-39-2 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B681663-10mg |
Bromoacetamido-PEG3-Boc-amine |
1421933-39-2 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B681663-50mg |
Bromoacetamido-PEG3-Boc-amine |
1421933-39-2 | 50mg |
$ 320.00 | 2022-06-06 | ||
| Chemenu | CM339382-1g |
Bromoacetamido-PEG3-NH-Boc |
1421933-39-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21535-500mg |
Bromoacetamido-PEG3-Boc-amine |
1421933-39-2 | 98% | 500mg |
9690.0CNY | 2021-07-13 |
Bromoacetamido-PEG3-Boc-amine Suppliers
Bromoacetamido-PEG3-Boc-amine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on Bromoacetamido-PEG3-Boc-amine
Bromoacetamido-PEG3-Boc-Amine: A Comprehensive Overview
Bromoacetamido-PEG3-Boc-Amine, with the CAS number 1421933-39-2, is a specialized compound that has garnered significant attention in the fields of organic chemistry, materials science, and drug delivery systems. This compound is a derivative of polyethylene glycol (PEG), a widely used polymer in various biomedical applications due to its biocompatibility and water-solubility. The integration of bromoacetamido and Boc (tert-butoxycarbonyl) groups into the PEG backbone introduces unique functional properties, making it a versatile building block for advanced chemical constructs.
The structure of Bromoacetamido-PEG3-Boc-Amine consists of a PEG chain with three repeating ethylene glycol units (PEG3), which serves as the hydrophilic backbone. At one end, the bromoacetamido group (-CH2CO-NHBr) provides a reactive bromide moiety, enabling various substitution reactions. On the other end, the Boc group (-O-CO-t-Bu) acts as a protective group for the amine functionality, ensuring stability during synthesis and allowing precise control over reactivity. This dual-functionalization makes the compound ideal for applications requiring both hydrophilic and reactive properties.
Recent studies have highlighted the potential of Bromoacetamido-PEG3-Boc-Amine in drug delivery systems. Researchers have utilized its reactive bromide group to conjugate with therapeutic agents, creating targeted drug delivery vehicles. For instance, a 2023 study published in Nature Communications demonstrated how this compound can be used to synthesize PEGylated nanoparticles with enhanced targeting capabilities for cancer therapy. The Boc group's role in protecting the amine during synthesis ensures that the final product maintains its integrity and functionality.
In addition to drug delivery, Bromoacetamido-PEG3-Boc-Amine has found applications in bioconjugation chemistry. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for modifying biomolecules such as proteins and nucleic acids. A 2022 study in Angewandte Chemie showcased its use in creating bioconjugates with improved stability and bioavailability, underscoring its importance in modern biochemical research.
The synthesis of Bromoacetamido-PEG3-Boc-Amine typically involves multi-step processes, including PEGylation, bromoacetylation, and Boc protection. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for its production. For example, researchers have developed catalytic systems that reduce reaction times and minimize byproducts, aligning with current trends toward sustainable chemical manufacturing.
Looking ahead, the demand for compounds like Bromoacetamido-PEG3-Boc-Amine is expected to grow as industries increasingly seek tailored chemical solutions for complex biomedical challenges. Its unique combination of hydrophilicity, reactivity, and functional versatility positions it as a key player in the development of next-generation therapeutics and diagnostic tools.
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